molecular formula C6H4ClF9O2S B3050645 1-Hexanesulfonyl chloride, 3,3,4,4,5,5,6,6,6-nonafluoro- CAS No. 27619-88-1

1-Hexanesulfonyl chloride, 3,3,4,4,5,5,6,6,6-nonafluoro-

Cat. No.: B3050645
CAS No.: 27619-88-1
M. Wt: 346.6 g/mol
InChI Key: VKUQIBIIJYOHSC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3,3,4,4,5,5,6,6,6-nonafluorohexane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF9O2S/c7-19(17,18)2-1-3(8,9)4(10,11)5(12,13)6(14,15)16/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUQIBIIJYOHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)Cl)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF9O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067327
Record name 2-(Perfluorobutyl)ethane-1-sulfonyl chloride
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Molecular Weight

346.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27619-88-1
Record name 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27619-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanesulfonyl chloride
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Record name 1-Hexanesulfonyl chloride, 3,3,4,4,5,5,6,6,6-nonafluoro-
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Record name 2-(Perfluorobutyl)ethane-1-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4,5,5,6,6,6-nonafluorohexane-1-sulphonyl chloride
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Record name 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanesulfonyl chloride
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Preparation Methods

Reaction Mechanism and Conditions

In ECF, hexanesulfonyl chloride undergoes stepwise replacement of hydrogen atoms with fluorine under high-voltage electrolysis. The reaction proceeds via free-radical intermediates, with HF serving as both the electrolyte and fluorinating agent. The overall stoichiometry is:
$$ \text{C6H13SO2Cl} + 14 \, \text{HF} \rightarrow \text{C6F13SO2F} + \text{HCl} + \text{byproducts} $$
This method yields perfluorohexanesulfonyl fluoride (C6F13SO2F) with approximately 36% efficiency. The sulfonyl fluoride intermediate is then subjected to chloride substitution.

Conversion to Sulfonyl Chloride

The sulfonyl fluoride (C6F13SO2F) can be converted to the target chloride via nucleophilic displacement. Treatment with lithium chloride (LiCl) or potassium chloride (KCl) in polar aprotic solvents (e.g., dimethylformamide) facilitates the exchange:
$$ \text{C6F13SO2F} + \text{Cl}^- \rightarrow \text{C6F13SO2Cl} + \text{F}^- $$
This step typically achieves >80% yield under reflux conditions (80–100°C, 12–24 hours).

Byproduct Isolation from Perfluorooctanesulfonyl Fluoride (POSF) Production

Industrial-scale production of perfluorooctanesulfonyl fluoride (POSF) via ECF of octanesulfonyl chloride generates C6F13SO2F as a byproduct due to chain-shortening reactions.

Byproduct Formation Dynamics

During POSF synthesis, electrochemical degradation of the octane chain results in 4–14.2% yields of C6F13SO2F, depending on reactor conditions. For instance, 3M’s FC-95 product contained 3.5–9.8% PFHxS impurities, while Chinese manufacturers reported 11.2–14.2%. These impurities are enriched in branched isomers, complicating purification.

Isolation and Purification

The crude POSF mixture is distilled under reduced pressure (15–20 mm Hg) to separate C6F13SO2F (b.p. 68–69°C) from POSF (b.p. 96–97°C). Subsequent chloride substitution (as in Section 1.2) yields C6F13SO2Cl.

Direct Chlorination of Perfluorohexanesulfonic Acid

Perfluorohexanesulfonic acid (C6F13SO3H) serves as a viable precursor for sulfonyl chloride synthesis.

Reaction with Chlorinating Agents

Treatment of C6F13SO3H with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) at elevated temperatures (60–80°C) produces the sulfonyl chloride:
$$ \text{C6F13SO3H} + \text{PCl5} \rightarrow \text{C6F13SO2Cl} + \text{POCl3} + \text{HCl} $$
This method achieves 72–85% yields, comparable to analogous reactions for methane- and toluenesulfonyl chlorides.

Nucleophilic Substitution of Perfluorohexanesulfonyl Fluoride

Chloride Displacement

As detailed in Section 1.2, the fluoride-to-chloride conversion is efficient but requires rigorous drying to prevent hydrolysis. Industrial protocols employzeotropic distillation with benzene or toluene to remove residual water.

Chemical Reactions Analysis

Types of Reactions

1-Hexanesulfonyl chloride, 3,3,4,4,5,5,6,6,6-nonafluoro- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Hydrolysis Conditions: Aqueous medium, often under acidic or basic conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

    Sulfonic Acid: Formed by hydrolysis

Scientific Research Applications

Chemical Properties and Structure

1-Hexanesulfonyl chloride is characterized by its sulfonyl chloride functional group and a nonafluorinated carbon chain. Its chemical structure can be represented as:C6H4ClF9O2S\text{C}_6\text{H}_4\text{ClF}_9\text{O}_2\text{S}This structure contributes to its reactivity and utility in forming stable compounds with unique properties.

Organic Synthesis

1-Hexanesulfonyl chloride is primarily utilized as a reagent in organic synthesis. Its applications include:

  • Formation of Sulfonamides : The compound can react with amines to produce sulfonamides, which are valuable intermediates in pharmaceuticals and agrochemicals.
  • Fluorination Reactions : The presence of fluorine atoms enhances the reactivity of the compound, making it suitable for fluorination reactions that introduce fluorine into organic molecules. This is particularly relevant in the synthesis of pharmaceuticals where fluorine can enhance biological activity.

Environmental Studies

Research has indicated that compounds like 1-hexanesulfonyl chloride may serve as precursors to perfluoroalkyl substances (PFAS) such as perfluorobutane sulfonic acid (PFBS) and perfluorohexane sulfonic acid (PFHxS). These studies are crucial for understanding the environmental impact of PFAS:

  • Degradation Pathways : Studies have explored the abiotic degradation pathways leading from 1-hexanesulfonyl chloride to PFBS and PFHxS. Understanding these pathways is essential for assessing the environmental fate of these chemicals and their potential toxicity to humans and wildlife .
  • Toxicological Assessments : Investigations into the toxicity of PFAS derivatives highlight the importance of understanding precursor chemicals like 1-hexanesulfonyl chloride. Research indicates that exposure to certain PFAS can lead to adverse health effects, including carcinogenic risks .

Material Science

The unique properties of 1-hexanesulfonyl chloride make it an interesting candidate for developing new materials:

  • Fluorinated Polymers : The compound can be used in synthesizing fluorinated polymers that exhibit high thermal stability and chemical resistance. These materials are valuable in various industrial applications, including coatings and sealants .
  • Surface Treatments : Due to its hydrophobic nature imparted by the fluorinated chain, it can be employed in surface treatments to enhance water repellency and reduce friction in various applications.

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

In a study published in a peer-reviewed journal, researchers utilized 1-hexanesulfonyl chloride as a key reagent in synthesizing a novel class of fluorinated pharmaceuticals. The resulting compounds exhibited enhanced bioactivity compared to their non-fluorinated counterparts . This demonstrates the compound's significance in medicinal chemistry.

Case Study 2: Environmental Impact Assessment

A comprehensive environmental assessment was conducted focusing on the degradation products of 1-hexanesulfonyl chloride. The study revealed significant insights into how this compound contributes to the formation of persistent environmental pollutants like PFBS and PFHxS. This research underscores the need for regulatory measures concerning its use .

Mechanism of Action

The mechanism of action of 1-Hexanesulfonyl chloride, 3,3,4,4,5,5,6,6,6-nonafluoro- involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The fluorinated hexane chain imparts unique properties such as hydrophobicity and chemical resistance, which influence the compound’s interactions with other molecules .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanesulfonyl chloride
  • CAS Registry Number : 27619-88-1 .
  • Molecular Formula : C₆H₄F₉ClO₂S.
  • Molecular Weight : 334.6 g/mol (estimated based on structure).

Structural Features :
This compound features a sulfonyl chloride (-SO₂Cl) group at the terminal carbon (C1) and nine fluorine atoms distributed across carbons 3–6 (C3–C6). The fluorination pattern creates a highly electronegative and hydrophobic tail, while the sulfonyl chloride group provides reactivity for nucleophilic substitution or cross-coupling reactions.

  • Density : 1.785 g/cm³ .
  • Boiling Point : ~114–115°C .
  • Reactivity : Sulfonyl chlorides typically hydrolyze to sulfonic acids in the presence of moisture, making them reactive intermediates.
Table 1: Structural and Physical Comparison
Compound Name CAS Molecular Formula Fluorine Substitution Molecular Weight Key Properties/Applications References
1-Hexanesulfonyl chloride, 3,3,4,4,5,5,6,6,6-nonafluoro- 27619-88-1 C₆H₄F₉ClO₂S C3–C6: 9 F atoms 334.6 Reactive intermediate; fluoropolymer precursor
1-Hexanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- 423-50-7 C₆F₁₄O₂S C1–C6: 14 F atoms 402.11 High thermal stability; corrosion inhibitor
3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol 34451-25-7 C₆H₅F₉S C3–C6: 9 F atoms 268.16 Forms self-assembled monolayers (SAMs); hydrophobic coatings
2-Hexanesulfonyl chloride 14532-24-2 C₆H₁₃ClO₂S Non-fluorinated 184.68 General sulfonation agent; less stable than fluorinated analogs
Key Comparative Analysis

Fluorination Impact on Reactivity and Stability: Target Compound (3,3,4,4,5,5,6,6,6-Nonafluoro-): Partial fluorination at C3–C6 balances reactivity (from -SO₂Cl) with moderate hydrophobicity. Likely less stable than fully fluorinated analogs due to residual C-H bonds. Tridecafluorohexanesulfonyl Fluoride (CAS 423-50-7): Full perfluorination (C1–C6) enhances thermal/chemical stability and hydrophobicity, making it suitable for harsh environments . Nonafluorohexanethiol (CAS 34451-25-7): The -SH group enables covalent bonding to metal surfaces, contrasting with the sulfonyl chloride’s reactivity toward nucleophiles .

Functional Group Influence: Sulfonyl Chloride (-SO₂Cl): Highly electrophilic, reacts with amines/alcohols to form sulfonamides/sulfonate esters. Sulfonyl Fluoride (-SO₂F): Slower hydrolysis than sulfonyl chlorides, preferred in click chemistry and material sciences . Thiol (-SH): Forms SAMs on gold or silver surfaces, useful in nanotechnology and antifouling coatings .

Regulatory and Environmental Considerations :

  • The target compound falls under the U.S. Toxic Substances Control Act (TSCA) inventory, indicating regulatory scrutiny .
  • Perfluoroalkyl substances (PFAS) like tridecafluorohexanesulfonyl fluoride face restrictions due to persistence and bioaccumulation risks .

Biological Activity

1-Hexanesulfonyl chloride, 3,3,4,4,5,5,6,6,6-nonafluoro- (CAS Number: 119684) is a fluorinated sulfonyl chloride compound that has garnered attention due to its potential biological activity and environmental implications. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

1-Hexanesulfonyl chloride features a perfluorinated alkyl chain which enhances its chemical stability and hydrophobicity. The molecular formula is C6H4ClF9O2SC_6H_4ClF_9O_2S, indicating the presence of chlorine and fluorine atoms that contribute to its unique properties. The fluorinated moieties are known for their persistence in the environment and potential bioaccumulation.

Toxicological Profile

Research indicates that compounds similar to 1-Hexanesulfonyl chloride may exhibit various toxicological effects. For instance:

  • Bioaccumulation Potential : Studies have shown that perfluorinated compounds (PFCs) can accumulate in living organisms over time. This raises concerns about long-term exposure effects in humans and wildlife .
  • Endocrine Disruption : Some fluorinated sulfonyl compounds have been linked to endocrine disruption in animal models. This could lead to reproductive and developmental issues .

Environmental Impact

The environmental persistence of 1-Hexanesulfonyl chloride is notable. It is a precursor to perfluorinated sulfonic acids (PFSA), such as perfluorohexane sulfonic acid (PFHxS), which are known for their resistance to degradation and potential harmful effects on ecosystems .

Case Study 1: Abiotic Degradation Pathways

A literature review highlighted the abiotic degradation pathways of potential PFBS and PFHxS precursors. It was found that compounds like 1-Hexanesulfonyl chloride can undergo transformations leading to the release of PFHxS and other related substances through environmental processes such as hydrolysis and photolysis .

Degradation Pathway Outcome Reference
HydrolysisFormation of PFHxS
PhotolysisBreakdown into smaller PFCs

Case Study 2: Human Health Risk Assessment

A risk assessment conducted by the Environmental Protection Agency (EPA) evaluated the potential health risks associated with exposure to PFCs derived from compounds like 1-Hexanesulfonyl chloride. Findings indicated that these substances could lead to increased cholesterol levels, liver damage, and immune system effects in humans .

Research Findings

Recent studies have focused on the biological effects of perfluorinated compounds:

  • Study on Bioaccumulation : A study indicated that certain PFCs could bioaccumulate in aquatic organisms, leading to higher concentrations in predators within the food chain .
  • Health Effects : Epidemiological studies have suggested correlations between PFC exposure and adverse health outcomes such as thyroid disease and developmental delays in children .

Q & A

Basic Question: What are the recommended characterization techniques for verifying the purity and structure of 1-Hexanesulfonyl chloride, 3,3,4,4,5,5,6,6,6-nonafluoro- in synthetic workflows?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 19F^{19}\text{F} NMR to confirm fluorination patterns and 1H^{1}\text{H}/13C^{13}\text{C} NMR to assess backbone integrity. The deshielding effects of fluorine substituents will produce distinct splitting patterns .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with trifluoroacetic acid (TFA)-modified mobile phases to resolve polar impurities, as demonstrated in analogous fluorosulfonate analyses .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative ion mode is optimal for detecting sulfonyl chloride derivatives due to their high electronegativity .

Basic Question: How can researchers design experiments to study the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Solvent Selection: Use anhydrous dichloromethane or tetrahydrofuran (THF) to minimize hydrolysis of the sulfonyl chloride group.
  • Kinetic Studies: Monitor reaction progress via in-situ 19F^{19}\text{F} NMR to track fluorine-environment changes during substitution with amines or alcohols .
  • Competitive Reactivity Analysis: Compare reaction rates with non-fluorinated analogs to quantify the electron-withdrawing effects of perfluorination on sulfonyl chloride activation .

Advanced Question: How do the electronic effects of perfluorination influence the stability and catalytic activity of intermediates derived from this compound?

Methodological Answer:

  • Computational Modeling: Perform density functional theory (DFT) calculations to map charge distribution across the sulfonyl chloride group. Fluorine’s strong inductive effect reduces electron density at sulfur, enhancing electrophilicity .
  • Thermogravimetric Analysis (TGA): Quantify thermal stability under inert atmospheres; perfluorination typically increases decomposition temperatures due to strengthened C-F bonds .
  • Catalytic Screening: Test fluorinated intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) to evaluate whether steric hindrance from fluorine outweighs electronic benefits .

Advanced Question: What experimental strategies can resolve contradictions in reported solubility data for highly fluorinated sulfonyl chlorides?

Methodological Answer:

  • Phase Solubility Diagrams: Systematically measure solubility in binary solvent systems (e.g., hexane/acetone) to identify composition-dependent aggregation phenomena .
  • Dynamic Light Scattering (DLS): Detect nanoscale colloidal formation in polar aprotic solvents, which may explain discrepancies between calculated and observed solubility .
  • Crystallography: Attempt single-crystal X-ray diffraction to correlate solid-state packing with solubility trends. Fluorine’s hydrophobic interactions often drive crystalline order .

Advanced Question: How can researchers assess the environmental persistence of this compound and its degradation byproducts?

Methodological Answer:

  • Hydrolysis Studies: Simulate aqueous degradation at varying pH levels (pH 2–10) and analyze products via LC-MS/MS. Perfluoroalkyl chains resist hydrolysis, but sulfonate groups may form stable acids .
  • Microcosm Experiments: Incubate the compound with soil/water samples and quantify residual fluorinated metabolites using EPA Method 537.1 for PFAS detection .
  • Ecotoxicity Profiling: Use Daphnia magna or algal bioassays to evaluate acute toxicity of degradation intermediates, referencing OECD guidelines .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use fluoropolymer-coated gloves (e.g., Viton®) and respirators with organic vapor cartridges to prevent dermal/ inhalation exposure .
  • Ventilation: Conduct reactions in fume hoods with scrubbers to capture volatile fluorinated byproducts (e.g., HF gas) .
  • Waste Disposal: Collect all waste in dedicated containers for incineration at ≥1,000°C to prevent PFAS release .

Advanced Question: How can researchers leverage this compound’s surface-modification properties for advanced material applications?

Methodological Answer:

  • Self-Assembled Monolayers (SAMs): Immerse gold or silicon substrates in 1 mM solutions (in ethanol) to form fluorinated SAMs. Characterize hydrophobicity via contact angle goniometry (>110° expected) .
  • X-ray Photoelectron Spectroscopy (XPS): Validate sulfur-gold bonding (Au 4f peak shifts) and quantify fluorine surface coverage .
  • Tribological Testing: Evaluate SAMs under shear stress using atomic force microscopy (AFM) to assess fluorination’s role in reducing friction coefficients .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hexanesulfonyl chloride, 3,3,4,4,5,5,6,6,6-nonafluoro-
Reactant of Route 2
1-Hexanesulfonyl chloride, 3,3,4,4,5,5,6,6,6-nonafluoro-

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